Product packaging for 2',3,5',6-Tetrachlorobiphenyl-2-ol(Cat. No.:CAS No. 60902-24-1)

2',3,5',6-Tetrachlorobiphenyl-2-ol

Cat. No.: B14607935
CAS No.: 60902-24-1
M. Wt: 308.0 g/mol
InChI Key: SIBRHQKKMANWMB-UHFFFAOYSA-N
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Description

Significance of Hydroxylated Polychlorinated Biphenyls as Environmental Contaminants in Academic Discourse

Hydroxylated polychlorinated biphenyls (OH-PCBs) are metabolites of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that were once widely used in industrial applications. While the production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they continue to be a significant environmental concern. nih.gov OH-PCBs are formed through the oxidation of PCBs, a process that can occur both in living organisms and through abiotic environmental reactions. nih.govresearchgate.net

These hydroxylated metabolites are now considered a new class of environmental contaminants with distinct chemical, physical, and biological properties from their parent PCBs. nih.govresearchgate.net Research has shown that OH-PCBs can be more toxic than the original PCB compounds, exhibiting a range of adverse effects, including endocrine disruption. nih.govresearchgate.net They have been detected in various environmental matrices such as animal tissues, water, and sediments, indicating their widespread distribution. nih.govresearchgate.netacs.org

Research Imperatives for 2',3,5',6-Tetrachlorobiphenyl-2-ol within the Broader OH-PCB Framework

Within the extensive family of OH-PCBs, specific congeners are the subject of targeted research to understand their unique properties and potential risks. This compound is one such compound. Research on this specific tetrachlorobiphenyl derivative is crucial for several reasons.

Firstly, understanding the metabolism and environmental fate of individual OH-PCB congeners is essential for a comprehensive risk assessment. The position of the hydroxyl group and the chlorine atoms on the biphenyl (B1667301) structure significantly influences the compound's behavior and toxicity. nih.gov Research on this compound contributes to the broader understanding of structure-activity relationships within the OH-PCB class.

Secondly, studies on the microbial dechlorination of the parent compound, 2,3,5,6-tetrachlorobiphenyl (B164875) (PCB 54), provide insights into the environmental transformation pathways that can lead to the formation of various metabolites, including hydroxylated forms. nih.gov For instance, research has shown that microbial communities can dechlorinate 2,3,5,6-tetrachlorobiphenyl, indicating a potential for the formation of a variety of lesser-chlorinated and hydroxylated biphenyls in the environment. nih.gov

Furthermore, the analytical characterization of specific OH-PCBs like this compound is a critical research imperative. Developing robust analytical methods is necessary to accurately detect and quantify these compounds in environmental and biological samples, which is fundamental for exposure and risk assessment.

While the body of research on this compound is not as extensive as for some other OH-PCB congeners, its study is vital for a complete picture of the environmental burden and toxicological implications of PCB contamination. Future research will likely focus on its specific toxicological profile, environmental prevalence, and the factors governing its formation and degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl4O B14607935 2',3,5',6-Tetrachlorobiphenyl-2-ol CAS No. 60902-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2-(2,5-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRHQKKMANWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209742
Record name 2',3,5',6-Tetrachlorobiphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60902-24-1
Record name 2',3,5',6-Tetrachlorobiphenyl-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,5',6-Tetrachlorobiphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,5',6-TETRACHLOROBIPHENYL-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K83LPY8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Distribution of Hydroxylated Polychlorinated Biphenyls

Detection and Quantification of OH-PCBs in Environmental Matrices

The analysis of OH-PCBs in environmental samples typically involves derivatization to make them more volatile for gas chromatography (GC) analysis, with methoxylated PCBs (MeO-PCBs) being the most common derivatives. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for the detection and quantification of these compounds. nih.govnih.gov

Aquatic Systems (e.g., Water, Sediments)

OH-PCBs have been detected in various aquatic environments. nih.gov In a study conducted in Ontario, Canada, total OH-PCB concentrations in surface water ranged from 0.87 to 130 pg/L. smu.ca The same study found that concentrations in particulate organic matter were between 230 and 990 pg/g. smu.ca Higher concentrations of OH-PCBs were observed near wastewater treatment plant outfalls, suggesting these are a source of contamination. smu.ca For instance, surface water near Toronto's sewage treatment plant had concentrations of 130 pg/L, significantly higher than the 1.6 pg/L found in offshore Lake Ontario samples. smu.ca

Terrestrial Environments (e.g., Soil, Plants)

Information on the widespread occurrence of OH-PCBs in soil is less detailed in the provided results. However, PCBs, their precursors, are known to bind strongly to soil, making them immobile. nm.gov Plants can absorb PCBs from the soil, and there is evidence of metabolism into hydroxylated derivatives within plant tissues. nih.govnih.gov While direct detection of OH-PCBs in wild plants from contaminated sites has not been extensively reported, laboratory and greenhouse studies have shown that plants exposed to PCBs do contain OH-PCBs. nih.gov For example, at an e-waste site in Southern China, PCB concentrations in soil ranged from 24.2 to 12045 ng/g. core.ac.uk

Biota (e.g., Fish, Birds, Mammals)

OH-PCBs have been widely detected in the tissues of various organisms, including fish, birds, and mammals. nih.gov In a Japanese study, eighteen identifiable and fifty unknown OH-PCB peaks were detected in the blood of various mammals and birds. nih.gov The major congeners identified included 4'OH-CB101/120, 4OH-CB107/4'OH-CB108, 4OH-CB146, 4OH-CB178, 4OH-CB187, 4'OH-CB172, 4OH-CB202, and 4'OH-CB199. nih.gov

Concentrations of OH-PCBs were found to be an order of magnitude higher in some animal species compared to humans. nih.gov For example, the blood of dogs, raccoon dogs, black-tailed gulls, and common cormorants showed significantly higher levels. nih.gov In biota from Qilianyu Island in the South China Sea, PCB concentrations in bird species ranged from 71.0 to 519.1 ng/g lipid weight, while in fish, they ranged from 6.88 to 113.2 ng/g lipid weight. mdpi.com

Congener Profiles and Spatial/Temporal Trends of OH-PCBs in the Environment

The profile of OH-PCB congeners can vary significantly depending on the species and location. nih.gov In human blood, penta- to hepta-chlorinated OH-PCB congeners were predominant. nih.gov In contrast, cat blood showed elevated levels of tri- and tetra-chlorinated OH-PCBs, while dog and raccoon dog blood had higher concentrations of octa-chlorinated OH-PCBs. nih.gov

Spatial trends in atmospheric PCB concentrations have been observed, with higher levels near urban areas. nih.gov For instance, atmospheric PCB concentrations near Lakes Michigan, Erie, and Ontario were higher than those near Lakes Superior and Huron. nih.gov Temporal trends indicate a slow decrease in the atmospheric concentrations of some PCB congeners, such as tetra- and pentachlorinated congeners. nih.gov In California peregrine falcons, PCB levels showed no significant changes between 1986 and 2007. figshare.com

The following table provides a summary of detected OH-PCB concentrations in various environmental matrices:

Table 1: Detection of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Environmental Matrices
Environmental Matrix Location Concentration Range
Surface Water Ontario, Canada 0.87 - 130 pg/L
Particulate Organic Matter Ontario, Canada 230 - 990 pg/g
Soil E-waste site, Southern China 24.2 - 12045 ng/g (for PCBs)
Bird Biota (PCBs) Qilianyu Island, South China Sea 71.0 - 519.1 ng/g lw
Fish Biota (PCBs) Qilianyu Island, South China Sea 6.88 - 113.2 ng/g lw

Sources and Formation Pathways of Hydroxylated Polychlorinated Biphenyls

Biotransformation in Biological Systems

The primary source of OH-PCBs in the environment and within organisms is the metabolic transformation of PCBs. This process occurs across a wide range of life forms, from microorganisms to mammals, including humans. The specific pathways and resulting metabolites can vary significantly depending on the organism, the specific PCB congener, and the enzymes involved.

In mammals, the liver is the principal site for the metabolism of foreign compounds, including PCBs. The conversion of lipophilic PCBs into more water-soluble OH-PCBs is a critical step for their eventual excretion from the body.

The initial and rate-limiting step in the mammalian metabolism of PCBs is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes introduce an oxygen atom into the PCB molecule, leading to the formation of a hydroxyl group. The specific CYP enzymes involved can influence the rate of metabolism and the position of hydroxylation on the biphenyl (B1667301) rings. nih.gov

The binding affinity and metabolic activity of CYPs toward PCBs are highly dependent on the chlorine substitution pattern of the PCB congener. nih.gov For instance, studies using hepatic microsomes from rats have shown that different PCB congeners bind with varying degrees of efficiency to different CYP isozymes, such as CYP1A, CYP2B, CYP2C, and CYP3A. nih.gov Symmetrical tetrachlorobiphenyls like 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47) and 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) have been shown to bind preferentially to CYP2B enzymes. nih.gov The induction of specific CYP enzymes, for example by exposure to phenobarbital, can enhance the metabolism of certain PCBs. nih.govnih.gov In humans, CYP2A6 has been identified as a key enzyme in the formation of 4-OH-PCB 52 from its parent congener, PCB 52. nih.gov

A primary mechanism for the CYP-mediated hydroxylation of PCBs involves the formation of a highly reactive arene oxide intermediate. nih.govnebraska.edu This occurs when a CYP enzyme adds an oxygen atom across a double bond in one of the aromatic rings of the PCB. nih.gov This epoxide is unstable and can undergo several transformations.

Direct evidence for the formation of arene oxides as metabolic intermediates has been established. nih.govnebraska.edu For example, in studies with 2,2',5,5'-tetrachlorobiphenyl (PCB 52), the corresponding 3,4-oxide intermediate was isolated and characterized. nih.govnebraska.edu This was achieved by incubating the PCB with rat liver microsomes in the presence of an epoxide hydrase inhibitor, which prevents the further metabolism of the arene oxide to a dihydrodiol. nebraska.edu The unstable arene oxide can then spontaneously rearrange to form stable hydroxylated metabolites. This rearrangement typically results in the hydroxyl group being located at either the meta (3-position) or para (4-position) relative to the biphenyl linkage. nih.govnih.govnebraska.edu The formation of both 3-hydroxy and 4-hydroxy metabolites from PCB 52 has been documented as a result of this pathway. nih.govnih.gov

Many PCB congeners lack planar symmetry and are chiral, existing as two stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other. The metabolism of these chiral PCBs can be atropselective, meaning that one atropisomer is metabolized at a different rate or via a different pathway than the other. nih.govscispace.com This selectivity is due to the three-dimensional stereospecificity of the active sites of CYP enzymes. chemrxiv.org

Studies on 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) using human liver microsomes have demonstrated preferential formation of the second eluting atropisomer of 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol. nih.gov This indicates that the enzymes involved can distinguish between the two PCB 95 atropisomers. nih.gov Similarly, research in mice has shown that the disposition of chiral PCBs like 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) is atropselective, with one atropisomer being enriched in tissues over the other following metabolism. scispace.com This enzymatic preference can lead to different toxicological profiles for the individual atropisomers and their hydroxylated metabolites. nih.govchemrxiv.org

Microorganisms, particularly bacteria, play a crucial role in the environmental fate of PCBs. While plant biotransformation is also an area of research, bacterial pathways are more extensively characterized.

In anaerobic environments, such as sediments, a key bacterial transformation pathway for PCBs is reductive dechlorination. nih.govumich.edunih.gov This process involves the removal of chlorine atoms from the biphenyl structure, which is the reverse of the hydroxylation seen in mammals. However, these dechlorination pathways are relevant as they can produce less chlorinated PCBs that may then be susceptible to subsequent aerobic degradation pathways that can lead to hydroxylated intermediates.

Bacterial consortia from sediments have been shown to dechlorinate more highly chlorinated congeners. nih.govnih.govresearchgate.net For example, enrichment cultures from Baltimore Harbor sediments were found to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (B164875). nih.govnih.gov The primary activity observed was the removal of ortho-chlorines, leading to the formation of intermediates like 2,3,5-trichlorobiphenyl (B1345140) and the end product 3,5-dichlorobiphenyl. nih.govnih.gov This process is slow and can be influenced by the presence of specific substrates. umich.edu While this pathway does not directly produce the titular compound, it is a critical step in the environmental processing of PCBs, breaking them down into congeners that can be acted upon by other organisms, potentially through oxidative pathways that do yield hydroxylated products.

Microbial and Plant Biotransformation of Polychlorinated Biphenyls

Pathways in Plants (Green Liver Model)

Plants can absorb, accumulate, and metabolize PCBs from the environment. nih.gov The transformation of PCBs within plant tissues is described by the "Green Liver Model," which parallels the metabolic processes observed in mammals. nih.govnih.gov This model involves a sequence of reactions, typically initiated by oxidation.

The initial and rate-limiting step (Phase I) is the hydroxylation of the PCB molecule, catalyzed by oxidative enzymes such as the cytochrome P-450 system and peroxidases. nih.gov This process results in the formation of various mono- and di-hydroxylated PCB metabolites. nih.gov Research indicates that this hydroxylation occurs more readily with less-chlorinated PCB congeners, generally limited to those with fewer than five chlorine atoms. nih.gov Once formed, these OH-PCBs can be released back into the environment as the plant matter decomposes. nih.gov

Influencing Factors on Biotransformation

The biotransformation of PCBs into hydroxylated metabolites is not uniform and is influenced by several key factors, including temperature and the presence of specific enzymes.

Temperature : Temperature plays a critical role in the metabolic rates of organisms. For instance, in aquatic species like the yellow perch (Perca flavescens), the metabolism and excretion of PCBs are significantly temperature-dependent. During colder months, the half-lives of persistent PCBs were over 1,000 days, whereas in warmer spring and summer months (water temperatures above 20°C), the half-lives decreased to 67 days. wikipedia.org

Enzyme Induction and Specificity : The specific cytochrome P450 (CYP) enzymes present in an organism determine the position of hydroxylation on the PCB molecule. wikipedia.org For example, phenobarbital-induced P450s tend to catalyze oxygenation at the meta-para positions, while 3-methylcholanthrene-induced P450s add oxygen to the ortho-meta positions. wikipedia.org The metabolic capability also varies between species due to differences in their P450 enzymes. wikipedia.org

Competitive Inhibition : The presence of multiple PCB congeners can lead to competition for the active sites of metabolic enzymes. nih.govacs.org Studies using rat cytochrome P-450 2B1 have shown that competition between different congeners can decrease the biotransformation rates of each, thereby altering the resulting atropisomeric composition. acs.orgacs.org This competition tends to increase with higher levels of chlorination. nih.govacs.org Even the two atropisomers (non-superimposable mirror images) of a single chiral PCB can compete with each other for biotransformation. nih.govacs.org

Factors Influencing PCB Biotransformation

FactorDescription of InfluenceExample/Research Finding
TemperatureAffects the rate of metabolic processes.In yellow perch, PCB half-lives decreased from >1,000 days in winter to 67 days in summer when water temperatures exceeded 20°C. wikipedia.org
Enzyme InductionThe type of cytochrome P450 enzyme induced affects where the hydroxyl group is added to the PCB molecule.Phenobarbital-induced P450s hydroxylate at meta-para positions, while 3-methylcholanthrene-induced P450s target ortho-meta positions. wikipedia.org
Interspecies VariationDifferent species possess slightly different P450 enzymes, leading to varied metabolic capabilities.Green and hawksbill sea turtles show higher hydroxylation rates of PCB 52 compared to olive ridley or loggerhead turtles due to higher expression of P450 2-like proteins. wikipedia.org
Competitive InhibitionThe presence of multiple PCB congeners or other substrates can slow down the biotransformation of a specific congener.In vitro studies with rat CYP2B1 showed that biotransformation rates of PCBs 45, 95, and 132 decreased when competitor congener concentrations increased. acs.org

Abiotic Formation Pathways

Beyond biological metabolism, OH-PCBs are also formed through non-biological, or abiotic, processes in the environment. nih.gov These pathways primarily involve chemical reactions in the atmosphere and transformations during water treatment. nih.govnih.gov

Atmospheric Reactions with Hydroxyl Radicals

A significant pathway for the degradation of PCBs in the atmosphere is their reaction with hydroxyl radicals (•OH). nih.govnih.govacs.org PCBs are semi-volatile, allowing them to exist in the gas phase where they are susceptible to oxidation by these highly reactive radicals, which are formed photochemically in the atmosphere. nih.govwikipedia.org

This OH-initiated oxidation is considered the major removal process for PCBs from the atmosphere, with estimated atmospheric lifetimes ranging from 2 days for biphenyl to 34 days for a pentachlorobiphenyl. acs.orgosti.gov While these reactions are known to occur, some laboratory studies suggest that the primary products may be compounds like chlorobenzoic acids, with OH-PCBs formed only in trace amounts. nih.govosti.gov The reaction begins with the addition of the OH radical to one of the phenyl rings, forming a PCB-n-OH adduct, which then reacts further, primarily with molecular oxygen, to yield hydroxybiphenyls. nih.gov

Atmospheric Lifetimes of PCBs due to OH Radical Reactions

PCB CongenerChlorine AtomsCalculated Atmospheric Lifetime
Biphenyl02 days acs.org
Pentachlorobiphenyl534 days acs.org

Transformation in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are another environment where PCBs can be transformed into their hydroxylated derivatives. nih.gov Although WWTPs are not specifically designed to remove PCBs, certain processes can facilitate their transformation and removal. chesapeakebay.net

Two primary mechanisms for OH-PCB formation in WWTPs have been suggested:

Microbial Oxidation : Microorganisms present in the activated sludge can metabolize the PCBs that enter the plant. osti.gov

Chemical Oxidation : In plants that use advanced oxidation processes, such as ozonation, for disinfection or breaking down organic pollutants, PCBs can be chemically oxidized to OH-PCBs. osti.govnih.gov Reaction with hydroxyl radicals can also occur in this setting. osti.gov

Studies have found that the bulk of PCBs entering a treatment plant tend to adsorb onto the sludge. nih.gov However, modern nutrient removal technologies, such as biological and enhanced nutrient removal, have demonstrated a significant co-benefit of removing 90-95% of total PCBs from wastewater. chesapeakebay.net The presence of OH-PCBs in surface waters near WWTPs suggests that these facilities are a source of these transformation products to aquatic environments. nih.govosti.gov

Molecular and Cellular Mechanisms of Action of Hydroxylated Polychlorinated Biphenyls Based on in Vitro and Animal Studies

Endocrine System Interactions

Hydroxylated polychlorinated biphenyls (OH-PCBs), a class of metabolites of polychlorinated biphenyls (PCBs), are recognized as endocrine-disrupting chemicals. Their structural similarity to endogenous hormones allows them to interfere with various aspects of the endocrine system. This article focuses on the molecular and cellular mechanisms of action of a specific congener, 2',3,5',6-Tetrachlorobiphenyl-2-ol, based on available in vitro and animal studies.

Interference with Thyroid Hormone Homeostasis

The thyroid hormone system is a critical target for many environmental contaminants, including OH-PCBs. These compounds can disrupt the delicate balance of thyroid hormone production, transport, metabolism, and action, which are essential for normal growth, development, and metabolism.

Transthyretin (TTR) is a key transport protein for thyroid hormones, particularly thyroxine (T4), in the blood and cerebrospinal fluid. Due to their structural resemblance to T4, many OH-PCBs can bind to TTR with high affinity, sometimes even exceeding that of the natural ligand. This competitive binding can displace T4 from TTR, leading to reduced circulating levels of total T4 and potentially impacting thyroid hormone availability to target tissues.

Table 1: Relative Binding Affinities of Selected Hydroxylated PCB Congeners to Human Transthyretin (TTR)

CompoundRelative Binding Affinity (T4 = 100)
Thyroxine (T4)100
4'-OH-PCB-107Data not available
3'-OH-PCB-101Data not available
This compound Data not available

This table is illustrative. Specific quantitative data for the binding of many OH-PCB congeners, including this compound, to TTR are limited.

Thyroid hormones exert their physiological effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. Some OH-PCBs have been shown to interact with TRs, acting as either agonists or antagonists. This interaction can disrupt normal gene expression patterns regulated by thyroid hormones.

Specific studies on the direct interaction of This compound with thyroid hormone receptors and its subsequent effect on receptor-mediated transcription are limited. Research on other OH-PCB congeners has indicated that they can suppress TR-mediated transcription. For instance, some congeners have been shown to cause the partial dissociation of the TR from the thyroid hormone response element (TRE) on the DNA, thereby inhibiting gene transcription nih.gov. Whether this compound exhibits similar activity requires further investigation.

Iodothyronine deiodinases are enzymes that play a critical role in the activation and inactivation of thyroid hormones by removing iodine atoms. Type I and Type II deiodinases convert T4 to the more biologically active triiodothyronine (T3), while Type III deiodinase inactivates both T4 and T3. Alterations in the activity of these enzymes can significantly impact intracellular and circulating levels of active thyroid hormone.

There is a lack of specific data on the effects of This compound on iodothyronine deiodinase activity. However, studies on mixtures of PCBs and other individual congeners suggest that these compounds can influence deiodinase activity, although the effects can be complex and tissue-specific.

The synthesis and secretion of thyroid hormones are tightly regulated processes within the thyroid gland. Some environmental chemicals can interfere with this process by inhibiting key enzymes such as thyroid peroxidase (TPO) or by disrupting iodide uptake.

Detailed studies investigating the direct impact of This compound on thyroid hormone synthesis and secretion pathways are not currently available. General studies on PCBs have suggested potential disruption of the hypothalamic-pituitary-thyroid (HPT) axis, which could indirectly affect hormone synthesis and secretion nih.gov.

Interactions with Steroid Hormone Receptors (e.g., Androgen Receptor, Estrogen Receptor)

In addition to the thyroid hormone system, steroid hormone signaling is another major target for endocrine-disrupting chemicals. OH-PCBs have been shown to interact with both androgen receptors (AR) and estrogen receptors (ER), leading to potential androgenic, antiandrogenic, estrogenic, or antiestrogenic effects.

Specific data on the binding affinity and functional activity of This compound with androgen and estrogen receptors are scarce in the scientific literature. However, numerous studies have characterized the interaction of other OH-PCB congeners with these receptors. For example, certain OH-PCBs have been identified as estrogen receptor agonists nih.gov. The ability of a particular congener to bind to and activate or inhibit these receptors is highly dependent on its specific chemical structure, including the number and position of chlorine atoms and the location of the hydroxyl group. Some studies have shown that certain PCB congeners can act as antagonists to the androgen receptor nih.gov. Further research is needed to determine the specific interactions of this compound with steroid hormone receptors.

Table 2: Summary of Known Interactions of Selected PCB Congeners with Steroid Hormone Receptors

PCB CongenerReceptor InteractionEffect
PCB 77Estrogen Receptor Alpha (ERα)Agonistic/Antagonistic nih.gov
PCB 153Estrogen Receptor Alpha (ERα)Agonistic/Antagonistic nih.gov
PCB 138Androgen Receptor (AR)Antagonistic ratcatinc.com
This compound Data not available Data not available

Cellular Signaling Pathway Disruption

Hydroxylated polychlorinated biphenyls (OH-PCBs), including this compound, are recognized for their potential to interfere with crucial cellular signaling pathways. These disruptions can lead to a cascade of adverse cellular effects. The following sections detail the mechanisms through which these compounds are understood to alter cellular communication and function, based on in vitro and animal studies.

Alterations in Intracellular Calcium Homeostasis and Signaling

The maintenance of intracellular calcium (Ca²⁺) homeostasis is critical for a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction. Disruptions in Ca²⁺ signaling can have profound impacts on neuronal development and plasticity.

Studies on structurally similar OH-PCBs have demonstrated their capacity to interfere with Ca²⁺ dynamics. For instance, acute exposure to 4-hydroxy-2',3,3',4',5'-pentachlorobiphenyl (a hydroxylated pentachlorobiphenyl) has been shown to induce recurring Ca²⁺ oscillations in cultured mouse cortical cells nih.gov. These oscillations are complex, involving both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores nih.gov. The involvement of multiple Ca²⁺ channels is suggested by the differential responses to various channel blockers nih.gov.

Further research has indicated that certain ortho-substituted PCBs can trigger Ca²⁺ influx through the activation of phospholipase A2 (PLA2) nih.gov. This suggests a potential mechanism whereby this compound, an ortho-substituted PCB metabolite, could induce apoptosis through PLA2-mediated increases in intracellular Ca²⁺ nih.gov. The sustained elevation of intracellular Ca²⁺ can lead to excitotoxicity and ultimately, cell death.

The table below summarizes findings on the effects of related PCBs on intracellular calcium.

CompoundCellular EffectPotential MechanismReference
4-OH-2',3,3',4',5'-pentachlorobiphenylRecurring Ca²⁺ oscillationsInflux of extracellular Ca²⁺ and release from intracellular stores nih.gov
2,2',4,6-tetrachlorobiphenylIncreased intracellular Ca²⁺PLA2-mediated Ca²⁺ influx nih.gov

Inhibition of Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a fundamental process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells. This form of communication is vital for maintaining tissue homeostasis, coordinating cellular activities, and regulating cell growth and differentiation. The inhibition of GJIC is considered a critical epigenetic event in tumor promotion nih.gov.

Research has shown that a range of OH-PCBs can acutely inhibit GJIC. A study evaluating 32 different OH-PCBs and their derivatives found that all tested OH-PCBs were capable of downregulating GJIC in a rat liver epithelial cell line nih.gov. Notably, the more persistent, higher molecular weight OH-PCBs demonstrated the strongest inhibitory effects nih.gov. This suggests that metabolites like this compound, which can persist in biological systems, may be potent inhibitors of this crucial cellular communication pathway.

The potency of GJIC inhibition by OH-PCBs has been found to correlate with their physicochemical properties, such as hydrophobicity (log P) and molar volume nih.gov. This indicates that the structural characteristics of the individual OH-PCB congener play a significant role in its ability to disrupt cell-to-cell communication. The disruption of GJIC by OH-PCBs represents a significant non-genotoxic mechanism through which these compounds may contribute to adverse health effects, including tumor promotion nih.govnih.gov.

Cytochrome P450 Enzyme Induction and Related Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including PCBs, as well as endogenous compounds nih.gov. The expression and activity of CYP enzymes can be increased, or induced, by exposure to various chemicals nih.gov. This induction can alter the metabolic fate and potential toxicity of other compounds.

The metabolism of PCBs to their hydroxylated counterparts is primarily mediated by CYP enzymes, particularly the CYP1 family nih.gov. While the focus of many studies is on the metabolism of parent PCBs by CYPs, the resulting OH-PCBs can, in turn, influence CYP activity.

Some studies have indicated that certain hydroxylated compounds, such as flavonoids, can inhibit various CYP450 isoforms, with the effect being dependent on the number and position of hydroxyl groups mdpi.com. Conversely, the induction of CYP enzymes often involves the activation of specific nuclear receptors, such as the aryl hydrocarbon receptor (AhR), pregnane X receptor (PXR), and constitutive androstane receptor (CAR) nih.gov. While some OH-PCBs have been shown to activate the AhR, this activity is not consistently observed across all congeners nih.gov. The ability of this compound to induce CYP enzymes likely depends on its specific structure and its ability to interact with these key transcription factors.

The table below outlines the major human CYP enzymes involved in drug metabolism and their primary functions.

CYP IsoformPrimary Functions
CYP3A4Metabolism of a wide range of drugs and xenobiotics
CYP2D6Metabolism of many antidepressants, antipsychotics, and beta-blockers
CYP2C9Metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin
CYP2C19Metabolism of proton pump inhibitors and some antidepressants
CYP1A2Metabolism of caffeine, theophylline, and some antipsychotics

Oxidative Stress and DNA Interaction Mechanisms

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. It is a mechanism implicated in the toxicity of various environmental contaminants.

Hydroxylated PCBs can contribute to oxidative stress through several mechanisms. The metabolic activation of OH-PCBs can lead to the formation of reactive quinone and semiquinone intermediates nih.gov. These reactive species can participate in redox cycling, leading to the generation of ROS, which can subsequently cause damage to cellular macromolecules, including lipids, proteins, and DNA nih.govnih.gov.

In vitro studies have demonstrated that di-hydroxylated PCBs and PCB quinones can induce oxidative DNA damage nih.gov. This damage can manifest as single- and double-strand breaks, as well as the formation of oxidized DNA bases. Such DNA damage, if not properly repaired, can lead to mutations and contribute to the initiation of carcinogenesis nih.gov. Therefore, the generation of oxidative stress and subsequent interaction with DNA represents a critical mechanism for the potential toxicity of this compound.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for Hydroxylated Polychlorinated Biphenyls

Correlating Molecular Structure with Biological Activity (e.g., Thyroid Hormone Receptor Agonism)

The ability of OH-PCBs to interact with the thyroid hormone receptor (TR) is intrinsically linked to their molecular structure. The structural similarity between some OH-PCBs and the endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is the basis for their potential endocrine-disrupting effects.

Several key structural features have been identified through research as being critical for the thyroid hormone-like activity of OH-PCBs. Generally, the presence of a hydroxyl group on one of the biphenyl (B1667301) rings is a prerequisite for significant TR binding. The position of this hydroxyl group, along with the number and placement of chlorine atoms, dictates the compound's affinity for the receptor.

Studies have shown that a hydroxyl group at the para-position (4-OH) often leads to higher binding affinity, mimicking the phenolic hydroxyl group of thyroid hormones. However, ortho-hydroxylated PCBs can also exhibit significant activity. The chlorine substitution pattern is equally crucial. Research indicates that at least one chlorine atom in the ortho-position (adjacent to the biphenyl bridge) is often associated with thyroid activity. Furthermore, the presence of two chlorine atoms in the non-phenolic ring appears to be an important factor for potent TR agonism. For instance, some studies have highlighted that 3,5-dichloro substitution in the phenolic ring can favor thyroid hormonal activity. nih.gov

In Silico Modeling Approaches for OH-PCB Prediction

In silico modeling, which uses computer-based simulations and calculations, has become an invaluable tool for predicting the biological activities of chemicals like OH-PCBs, thereby reducing the need for extensive animal testing. nih.gov These methods are broadly categorized into SAR and QSAR models.

Structure-Activity Relationship (SAR) models are qualitative and establish a link between the presence or absence of specific structural fragments (e.g., a hydroxyl group at a particular position) and a biological effect, such as thyroid hormone receptor binding.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that quantitatively correlate a set of molecular descriptors with a specific biological activity. These descriptors are numerical values that represent different physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity.

For OH-PCBs, various QSAR models have been developed to predict their potential to act as thyroid hormone receptor agonists. nih.gov These models often employ a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometric descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule, which is crucial for interactions with the receptor.

Hydrophobic descriptors: These quantify the tendency of the molecule to avoid water, which influences its transport and binding.

By training these models on a set of OH-PCBs with known thyroid hormone receptor binding affinities, researchers can then use the models to predict the activity of untested congeners. The reliability of these predictions is assessed through rigorous internal and external validation procedures.

Specific Insights on 2',3,5',6-Tetrachlorobiphenyl-2-ol from SAR/QSAR Studies

A significant piece of evidence comes from a QSAR study that included a structurally similar isomer, 3',5,5',6-tetrachlorobiphenyl-2-ol . In this study, this compound was classified as active as a thyroid hormone receptor agonist. This finding is particularly relevant as it shares the same number of chlorine atoms and the same ortho-hydroxyl group as our target compound. The primary difference lies in the substitution pattern on the non-phenolic ring.

The QSAR database provides specific descriptor values for this active isomer, which contribute to its classification. While these exact values are specific to the model, they underscore the combination of structural features that lead to predicted activity.

Compound NameQSAR Predicted TR Activity
3',5,5',6-tetrachlorobiphenyl-2-olActive

Applying the general SAR principles to This compound :

Hydroxyl Group: It possesses an ortho-hydroxyl group. While para-hydroxylation is often associated with high activity, ortho-hydroxylated PCBs can also be active.

Ortho-Chlorine Substitution: The molecule has a chlorine atom at the 2-position, which is ortho to the biphenyl bridge. This feature is generally considered favorable for thyroid hormone-like activity.

Chlorination of the Non-phenolic Ring: It has two chlorine atoms on the non-phenolic ring (at the 2', 3', 5', and 6' positions). The presence of two chlorines on this ring is a feature associated with active congeners.

Given that a closely related isomer with an ortho-hydroxyl group and tetrachlorination is predicted to be an active thyroid hormone receptor agonist, and that this compound possesses several structural features known to be favorable for this activity, it is reasonable to hypothesize that this compound also has the potential to act as a thyroid hormone receptor agonist. However, without direct experimental testing, this remains a well-founded prediction based on current in silico and SAR knowledge.

Research Gaps and Future Directions in the Study of 2 ,3,5 ,6 Tetrachlorobiphenyl 2 Ol and Hydroxylated Polychlorinated Biphenyls

Elucidation of Biodegradation and Environmental Behavior Mechanisms

Despite growing evidence of the widespread presence of hydroxylated polychlorinated biphenyls (OH-PCBs), such as 2',3,5',6-Tetrachlorobiphenyl-2-ol, in various environmental compartments, significant knowledge gaps remain concerning their biodegradation and environmental fate. nih.gov While the formation of OH-PCBs from the metabolism of parent PCBs by organisms and abiotic reactions with hydroxyl radicals is recognized, the precise mechanisms and rates of their subsequent breakdown are not well understood. nih.gov The environmental behavior of OH-PCBs is complex, influenced by the degree and pattern of chlorine substitution on the biphenyl (B1667301) core, which affects their solubility, toxicity, and biodegradation rates. nih.gov

Future research should focus on several key areas to address these gaps. There is a need for comprehensive studies to identify and characterize the microorganisms and enzymes responsible for the degradation of specific OH-PCB congeners. nih.gov While some bacteria have been shown to biodegrade OH-PCBs, the metabolic pathways and the influence of environmental factors on these processes require further investigation. nih.gov The role of anaerobic dechlorination in the breakdown of higher-chlorinated OH-PCBs, followed by aerobic degradation of the resulting lesser-chlorinated compounds, is a promising area for further exploration. nih.gov

Furthermore, the contribution of abiotic degradation processes, such as reactions with hydroxyl radicals in the atmosphere and in aquatic environments, needs to be more accurately quantified. nih.gov Although laboratory studies have demonstrated the potential for these reactions, their actual significance in the environment and the range of resulting degradation products are not fully known. nih.gov Understanding the interplay between biotic and abiotic degradation pathways is crucial for developing accurate models of the environmental persistence and transport of these compounds.

Comprehensive Characterization of OH-PCBs due to Analytical Standard Limitations

A significant obstacle in the study of OH-PCBs, including this compound, is the limited availability of analytical standards. nih.gov With 837 possible mono-hydroxylated PCB congeners, only a small fraction is commercially available. nih.govnih.gov This scarcity of standards hinders the accurate quantification and comprehensive characterization of OH-PCBs in environmental and biological samples. nih.gov

The lack of authentic standards necessitates the use of semi-targeted analytical methods to quantify unknown OH-PCBs. nih.gov While these methods, which often rely on the response factors of available standards for congeners with the same number of chlorine atoms, provide valuable estimates, they are not a substitute for congener-specific quantification. nih.gov The development and synthesis of a wider range of OH-PCB analytical standards, including isotopically labeled internal standards, are critical for improving the accuracy and reliability of analytical measurements. nih.gov

Future efforts should prioritize the synthesis of environmentally relevant and toxicologically significant OH-PCB congeners that are currently unavailable. This will enable more thorough investigations into their occurrence, fate, and effects. Moreover, advancing analytical techniques, such as high-resolution mass spectrometry, can aid in the identification and tentative quantification of unknown OH-PCBs, providing valuable data even in the absence of specific standards. acs.org

Further Investigation into Specific Mechanisms of Action and Congener-Specific Effects

While it is established that OH-PCBs can exert a range of toxic effects, often at lower doses than their parent PCBs, the specific mechanisms of action and the effects of individual congeners are not fully understood. nih.govmdpi.com Research has shown that OH-PCBs can act as endocrine disruptors, interfering with hormone signaling pathways. mdpi.comnih.gov For instance, they can interact with androgen and estrogen receptors, leading to agonistic, antagonistic, or synergistic effects that can disrupt reproductive function. nih.gov However, the downstream molecular pathways affected by these interactions require more detailed investigation. nih.gov

Future research should focus on elucidating the congener-specific mechanisms of toxicity. Not all OH-PCBs act in the same way, and their effects can vary depending on the position of the hydroxyl group and the chlorine atoms. nih.gov For example, some OH-PCBs have been shown to inhibit intestinal flora α-glucosidase, an enzyme crucial for carbohydrate metabolism in gut bacteria, suggesting a novel mechanism of toxicity. mdpi.com Further studies are needed to explore the structure-activity relationships of OH-PCBs in relation to various toxicological endpoints.

Investigating the combined effects of exposure to complex mixtures of PCBs and OH-PCBs as they occur in the environment is another critical research direction. Humans and wildlife are exposed to a cocktail of these compounds, and their interactions could lead to additive, synergistic, or antagonistic effects that are not predictable from single-congener studies.

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of the mechanisms of action of this compound and other OH-PCBs. nih.gov These high-throughput approaches allow for a global, unbiased assessment of the molecular changes induced by exposure to these compounds.

Transcriptomic studies, for example, can identify changes in gene expression profiles in response to OH-PCB exposure, revealing the cellular pathways and biological processes that are perturbed. nih.govacs.org This information can provide insights into the molecular initiating events of toxicity. For instance, transcriptomic analysis has revealed that OH-PCBs with estrogenic activity can affect pathways related to vitamin metabolism and calcium transport. nih.gov

Proteomics can identify alterations in protein expression and post-translational modifications, providing a more direct link between exposure and cellular function. Metabolomics, the study of small-molecule metabolites, can reveal changes in metabolic pathways, offering a snapshot of the physiological state of an organism in response to toxicant exposure. nih.gov

Future research should increasingly integrate these omics technologies to build a more comprehensive picture of the toxicological effects of OH-PCBs. Combining data from different omics platforms can help to construct detailed adverse outcome pathways (AOPs), linking molecular-level perturbations to adverse effects at the organism and population levels. This integrated approach will be invaluable for risk assessment and for identifying sensitive biomarkers of exposure and effect.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying 2',3,5',6-Tetrachlorobiphenyl-2-ol in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used due to its sensitivity for chlorinated compounds. Optimize column selection (e.g., DB-5MS) and temperature programming to resolve co-eluting isomers. Internal standards, such as deuterated analogs (e.g., 2,4,6-Trichlorobiphenyl-d5 ), should be spiked to correct for matrix effects. Quantification requires calibration with certified reference materials (e.g., 100 µg/mL iso-octane solutions ). Validate recovery rates (70–120%) using spiked samples and ensure compliance with ISO/IEC 17025 protocols.

Q. How can researchers ensure regulatory compliance when handling this compound in laboratory settings?

  • Methodological Answer : Under Japan’s Chemical Substances Control Law (“化審法”), this compound is classified as a “First-Class Specified Chemical Substance” . Researchers must submit a confirmation document for legal use. Storage protocols should follow hazard codes (e.g., [危] 4-1-II for flammability ), and disposal must adhere to PRTR regulations (e.g., reporting under code 2-54 ). Institutional review boards often require risk assessments for occupational exposure limits (e.g., [労] 57,57-2 guidelines ).

Q. What solvent systems are optimal for preparing stable standard solutions of this compound?

  • Methodological Answer : Non-polar solvents like iso-octane or hexane (100 µg/mL ) prevent degradation. Avoid protic solvents (e.g., methanol) that may induce dechlorination. For long-term stability, store solutions at –20°C in amber vials with PTFE-lined caps. Verify purity via HPLC-UV (λ = 254 nm) and compare retention times against certified standards (e.g., Chem Service Inc.’s BZ-series ).

Advanced Research Questions

Q. How can contradictory toxicological data across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in isomer specificity, exposure models, or detection limits. Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate datasets . For example, compare receptor-response models (e.g., Haddad et al.’s bioelectronic nose ) with in vitro assays (e.g., Saito et al.’s heterologous receptor expression ). Use statistical tools like hierarchical clustering to identify outliers and re-evaluate confounding variables (e.g., metabolic activation in hepatocyte models).

Q. What experimental designs are effective for studying the degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Simulate natural conditions using mesocosms with sediment-water interfaces. Monitor degradation via LC-HRMS to identify intermediates (e.g., hydroxylated or dechlorinated products ). Isotope-labeling (e.g., ¹³C or ³⁶Cl) can track transformation pathways . Combine with microbial community analysis (16S rRNA sequencing) to correlate degradation rates with specific taxa. Control for photolysis using UV-A/UV-B lamps and quantify half-lives under varying pH and redox conditions.

Q. How do chlorination patterns influence the compound’s environmental partitioning and bioaccumulation?

  • Methodological Answer : Compare log Kow (octanol-water partition coefficient) values across isomers using shake-flask methods . For this compound, the ortho-chlorine substituents increase steric hindrance, reducing binding affinity to aryl hydrocarbon receptors (AhR) vs. coplanar congeners. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors (BAFs) and validate with field data from top predators (e.g., fish liver samples).

Q. What computational approaches are suitable for predicting the compound’s interactions with biological receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to AhR or estrogen receptors. Parameterize force fields using ab initio calculations (e.g., DFT for partial charges) . Validate predictions with in vitro luciferase reporter assays. For neurotoxicity studies, apply machine learning models trained on existing datasets (e.g., ToxCast) to prioritize high-risk endpoints. Cross-reference with ChEMBL or PubChem bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.